Home > Products > Screening Compounds P97827 > 2-Amino-7-phosphonoheptanoic acid
2-Amino-7-phosphonoheptanoic acid - 85797-13-3

2-Amino-7-phosphonoheptanoic acid

Catalog Number: EVT-3567369
CAS Number: 85797-13-3
Molecular Formula: C7H16NO5P
Molecular Weight: 225.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Amino-7-phosphonoheptanoic acid (AP7) is a synthetic compound widely employed in scientific research as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptors in the brain. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Glutamate is a major excitatory neurotransmitter in the central nervous system, and its receptors, including NMDA receptors, play crucial roles in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] By selectively blocking NMDA receptors, AP7 serves as a valuable tool to investigate the roles of these receptors in neuronal function, behavior, and disease models. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Developing Novel NMDA Receptor Antagonists: Research can focus on designing and synthesizing new NMDA receptor antagonists with improved selectivity, potency, and pharmacokinetic properties. [] This could lead to the development of more effective therapeutic agents for treating neurological disorders.
Overview

2-Amino-7-phosphonoheptanoic acid, commonly referred to as AP-7, is a significant compound in neuropharmacology, primarily recognized for its role as a selective antagonist of the N-methyl-D-aspartate receptor. This receptor is crucial in mediating excitatory neurotransmission and synaptic plasticity, making AP-7 a valuable tool for studying neurological processes and disorders. The compound's ability to competitively inhibit glutamate binding at the N-methyl-D-aspartate receptor site positions it as an important agent in both research and potential therapeutic applications.

Source

AP-7 is synthesized through various chemical methods, often involving heptanoic acid derivatives as starting materials. Its structure includes an amino group and a phosphono group, which are essential for its biological activity.

Classification

2-Amino-7-phosphonoheptanoic acid is classified under amino phosphonic acids, specifically as an NMDA receptor antagonist. Its chemical formula is C7H14N1O4PC_7H_{14}N_1O_4P, and it has a molecular weight of 195.17 g/mol.

Synthesis Analysis

Methods

The synthesis of 2-amino-7-phosphonoheptanoic acid typically involves several key steps:

  1. Starting Material Selection: The synthesis begins with heptanoic acid derivatives.
  2. Phosphorylation: The introduction of the phosphono group is achieved using reagents such as phosphorus oxychloride or phosphorus trichloride.
  3. Amination: An amino group is introduced via amination reactions, employing ammonia or amine derivatives.
  4. Purification: The final product undergoes purification through recrystallization or chromatography to ensure high purity and yield.

Technical Details

In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow processes to enhance efficiency and consistency in product quality.

Molecular Structure Analysis

Structure

The molecular structure of 2-amino-7-phosphonoheptanoic acid features:

  • An amino group (NH2-NH_2)
  • A phosphono group (PO3H2-PO_3H_2)
  • A heptanoic acid backbone

This configuration allows for effective interaction with the NMDA receptor.

Data

The structural formula can be represented as:

HOOC CH NH 2 CH 2 CH 2 CH 2 CH 2 PO 3H 2\text{HOOC CH NH 2 CH 2 CH 2 CH 2 CH 2 PO 3H 2}

The compound's stereochemistry significantly influences its biological activity, particularly concerning its affinity for the NMDA receptor .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-phosphonoheptanoic acid can undergo various chemical reactions:

  • Oxidation: Producing oxo derivatives.
  • Reduction: Converting the phosphono group to phosphine derivatives.
  • Substitution: Involving amino and phosphono groups to form various derivatives.

Technical Details

Common reagents for these reactions include:

  • Oxidation Agents: Potassium permanganate and chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride.
  • Substitution Reagents: Alkyl halides and acyl chlorides.

These reactions facilitate the development of modified compounds with potentially enhanced pharmacological properties .

Mechanism of Action

Process

The primary mechanism by which 2-amino-7-phosphonoheptanoic acid exerts its effects is through competitive antagonism at the NMDA receptor. By binding to this receptor, AP-7 prevents glutamate from activating it, thereby inhibiting calcium influx essential for neuronal excitation.

Data

Research indicates that AP-7 has rapid association (kon=1.4×107M1s1k_{on}=1.4\times 10^7\,M^{-1}s^{-1}) and dissociation (koff=20.3s1k_{off}=20.3\,s^{-1}) rate constants, highlighting its potent antagonistic action on NMDA receptors .

Physical and Chemical Properties Analysis

Physical Properties

AP-7 is typically a white crystalline powder with good solubility in water due to its ionic nature.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 195.17 g/mol
  • Melting Point: Specific values may vary depending on purity but typically fall within a standard range for similar compounds.

These properties make AP-7 suitable for various experimental applications in neuropharmacology .

Applications

Scientific Uses

2-Amino-7-phosphonoheptanoic acid has several applications in scientific research:

  1. Neuroscience Research: It is extensively used to study synaptic transmission and plasticity by modulating NMDA receptor activity.
  2. Pharmacological Studies: AP-7 serves as a model compound in developing new NMDA receptor antagonists with potential therapeutic effects against neurological disorders such as epilepsy and neurodegeneration.
  3. Behavioral Studies: Animal studies have demonstrated its anxiolytic effects when administered in specific brain regions, providing insights into anxiety disorders .
Neuropharmacological Mechanisms of NMDA Receptor Antagonism

Competitive Inhibition at the Glutamate Binding Site

2-Amino-7-phosphonoheptanoic acid (AP7) functions as a competitive antagonist at the glutamate binding site of the N-methyl-D-aspartate (NMDA) receptor. This pharmacological action positions AP7 to directly compete with endogenous glutamate and synthetic agonists (e.g., NMDA) for occupancy at the agonist recognition site located on the GluN2 subunit. Upon binding, AP7 stabilizes the receptor in a closed conformation, preventing agonist-induced channel gating and subsequent ion flux [1] [4]. Mechanistically, the extended carbon backbone and terminal phosphono moiety of AP7 mimic the spatial configuration and charge distribution of glutamate’s α-carboxyl and ω-carboxyl groups, enabling high-affinity interactions with the glutamate binding pocket. This competitive blockade is reversible and surmountable by increasing concentrations of glutamate or NMDA, distinguishing it mechanistically from channel blockers like MK-801 [1]. In functional assays, AP7 demonstrates higher potency than its shorter-chain analogue 2-amino-5-phosphonovaleric acid (AP5), attributed to enhanced interactions within the deeper glutamate binding cleft [1].

Selectivity Profiles Compared to Glycine-Site Modulators

AP7 exhibits distinct pharmacological selectivity compared to antagonists acting at the glycine co-agonist site (e.g., 7-chlorokynurenate):

  • Site Specificity: AP7 targets the glutamate binding site on GluN2 subunits, whereas glycine-site antagonists (e.g., 7-chlorokynurenate, L-701,324) bind to the obligatory glycine/D-serine site on GluN1 subunits. Both sites must be occupied for efficient channel opening [4].
  • Mechanism Independence: The inhibitory effect of AP7 is independent of glycine concentration. Conversely, glycine-site antagonists can have their effects potentiated by lowering glycine levels or reversed by increasing glycine concentrations [4].
  • Functional Outcome: While both classes effectively inhibit NMDA receptor activation, glycine-site antagonists may offer a theoretical advantage in avoiding potential partial agonist effects sometimes associated with competitive glutamate-site antagonists under specific conditions. However, AP7 acts as a full antagonist [1] [4].
  • Neuroprotective Spectrum: Both classes demonstrate neuroprotective potential in models of excitotoxicity, but their efficacy profiles can differ in specific pathological contexts depending on receptor subunit composition and local glycine availability [1].

Table 1: Selectivity Profile of AP7 vs. Glycine-Site NMDA Receptor Antagonist

FeatureAP7 (Glutamate-Site Antagonist)7-Chlorokynurenate (Glycine-Site Antagonist)
Primary Binding SiteGluN2 subunit (Glutamate site)GluN1 subunit (Glycine site)
Dependence on GlycineNoYes (Effect reversed by high glycine)
Agonist DisplacementCompetes with glutamate/NMDACompetes with glycine/D-serine
Effect on Channel GatingPrevents agonist-induced openingPrevents glycine priming necessary for opening

Role in Synaptic Plasticity and Long-Term Potentiation (LTP) Modulation

NMDA receptor activation is a critical trigger for the induction of Long-Term Potentiation (LTP), a primary cellular model of learning and memory. As a competitive NMDA receptor antagonist, AP7 effectively blocks the induction of LTP in hippocampal slices and other relevant brain regions when applied prior to or during high-frequency stimulation [7]. This inhibition occurs because AP7 prevents the glutamate-mediated depolarization and calcium influx necessary for the biochemical cascades leading to synaptic strengthening. The effect of AP7 is typically restricted to the induction phase of LTP; it generally does not reverse established LTP. This specific action underscores the essential role of NMDA receptor activation in the initiation of synaptic plasticity. Studies using AP7 have been instrumental in dissecting the contribution of NMDA receptors, particularly those containing specific GluN2 subunits (see 1.5), to different forms of plasticity and learning behaviors. Blockade of LTP by AP7 provides a mechanistic link to observed cognitive effects of NMDA receptor antagonism [7].

Impact on Calcium Influx and Downstream Signal Transduction Pathways

The primary downstream consequence of AP7-mediated NMDA receptor blockade is the significant reduction of receptor-gated calcium ion (Ca²⁺) influx into the postsynaptic neuron. Excessive Ca²⁺ entry through NMDA receptors is the central event in excitotoxic neuronal death and contributes to aberrant signaling in various neurological disorders [4] [9]. By competitively inhibiting glutamate binding, AP7 prevents the conformational changes that lead to channel pore opening, thereby limiting Ca²⁺ influx even under conditions of pathological glutamate release. This attenuation of Ca²⁺ influx disrupts several critical pathological signaling cascades:

  • Calmodulin-Dependent Pathways: Reduced activation of calcium/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in excitotoxicity and synaptic dysfunction.
  • Nitric Oxide Synthase (NOS): Diminished activation of neuronal NOS (nNOS), limiting the production of toxic nitric oxide (NO) and peroxynitrite.
  • Phospholipase Activation: Decreased stimulation of phospholipases (e.g., phospholipase A2, phospholipase C), preventing the generation of pro-inflammatory mediators (eicosanoids) and downstream second messengers (IP3, DAG).
  • Proteolytic Enzymes: Inhibition of calcium-dependent proteases (calpains) and endonucleases, protecting cellular structural integrity and DNA.
  • Mitochondrial Permeability Transition: Mitigation of mitochondrial calcium overload, preventing cytochrome c release and initiation of apoptotic pathways [4] [9].

This broad interruption of Ca²⁺-dependent death signaling underpins the observed neuroprotective efficacy of AP7 and related compounds in models like middle cerebral artery occlusion (MCAO) and quinolinic acid-induced lesions [1] [9].

Receptor Subunit-Specific Interactions

NMDA receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two GluN2 subunits (GluN2A-D). AP7, as a competitive antagonist at the glutamate site, binds primarily to the GluN2 subunits. While detailed binding affinity studies specifically comparing all GluN2 subtypes for AP7 are limited within the provided sources, research on closely related biphenyl derivatives (e.g., SDZ EAB 515, SDZ 220-581) developed from the AP7 scaffold provides strong indirect evidence for subunit-specific interactions influencing in vivo efficacy [1]:

  • GluN2B Subunit Affinity: Compounds like SDZ 220-581, structural analogues of AP7, exhibit relatively high affinity for receptors containing the GluN2B subunit. This is suggested by their potent neuroprotective effects and the ability to counteract L-DOPA effects in MPTP-marmosets, behaviors often linked to GluN2B modulation [1].
  • Functional Selectivity: The distinct pharmacological profiles (e.g., anticonvulsant potency, neuroprotection thresholds) observed between AP7 and its derivatives compared to other NMDA antagonist classes likely arise, in part, from differing affinities for receptors incorporating specific GluN2 subunits (e.g., GluN2A vs. GluN2B vs. GluN2C/D) [1] [4].
  • Binding Site Location: The glutamate binding domain resides on the GluN2 subunit. Therefore, variations in the amino acid composition and structure of the agonist binding pocket across GluN2A, GluN2B, GluN2C, and GluN2D subunits directly influence the binding kinetics and affinity of competitive antagonists like AP7 and its derivatives [4]. This inherent structural heterogeneity underlies potential subunit selectivity, even if absolute specificity is challenging to achieve with small molecule antagonists.

Table 2: NMDA Receptor Subunit Interactions of AP7 and Related Compounds

SubunitRole in ReceptorInfluence on AP7/AP7-derivative Pharmacology
GluN1Obligatory subunit; glycine/D-serine bindingAP7 does not bind here. Glycine site occupancy is required for channel opening even if AP7 blocks GluN2.
GluN2AGlutamate binding; fast kineticsAP7 binds here. Derivatives show functional activity suggesting interaction, affinity data less defined than GluN2B.
GluN2BGlutamate binding; slow kinetics; extrasynapticAP7 binds here. High-affinity binding of potent AP7 derivatives (e.g., SDZ 220-581) strongly implicated. Key target for neuroprotection.
GluN2C/DGlutamate binding; lower conductanceAP7 binds here. Generally lower affinity suggested for many competitive antagonists compared to GluN2A/2B.

Properties

CAS Number

85797-13-3

Product Name

2-Amino-7-phosphonoheptanoic acid

IUPAC Name

2-amino-7-phosphonoheptanoic acid

Molecular Formula

C7H16NO5P

Molecular Weight

225.18 g/mol

InChI

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)

InChI Key

MYDMWESTDPJANS-UHFFFAOYSA-N

SMILES

C(CCC(C(=O)O)N)CCP(=O)(O)O

Canonical SMILES

C(CCC(C(=O)O)N)CCP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.